molecular formula C8H16Br2 B1199895 1,8-Dibromooctane CAS No. 4549-32-0

1,8-Dibromooctane

Cat. No. B1199895
CAS RN: 4549-32-0
M. Wt: 272.02 g/mol
InChI Key: DKEGCUDAFWNSSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,8-Dibromooctane is synthesized through reactions that involve the cleavage of carbon-halogen bonds. Studies have shown that controlled-potential electrolyses of 1,8-dibromooctane can result in the formation of various products, including n-octane, 1-octene, and 1,7-octadiene, highlighting the versatility of this compound in synthetic applications (Mubarak & Peters, 1996).

Molecular Structure Analysis

The molecular structure of 1,8-DBO has been extensively studied, revealing that it can exist in several conformations. Vibrational analysis using Fourier transform infrared (FT-IR) and Raman spectroscopy has provided insights into the conformational flexibility of this molecule, which has implications for its reactivity and physical properties (Devinder Singh et al., 2010).

Chemical Reactions and Properties

Electrochemical studies have highlighted the reactivity of 1,8-DBO towards reduction reactions. Such reactions are key in understanding the chemical behavior of 1,8-DBO and its potential applications in synthetic chemistry. The formation of various organic compounds through these reactions underscores the chemical versatility of 1,8-DBO (Mubarak & Peters, 1996).

Physical Properties Analysis

The physical properties of 1,8-DBO, such as vapor pressure and aqueous solubility, have been measured across different temperatures. These studies provide valuable data for understanding the environmental behavior and applications of 1,8-DBO. The comparison of its volatility and solubility with related compounds can inform its use in various industrial and research contexts (Sarraute et al., 2006).

Scientific Research Applications

Application in Organic Photovoltaics

  • Summary of the Application : 1,8-Dibromooctane is used as an additive in the preparation of a specific type of polymer, which is then used in the fabrication of organic photovoltaics . Organic photovoltaics are a type of solar cell that use organic electronics–a branch of electronics that deals with conductive organic polymers or small organic molecules–for light absorption and charge transport.
  • Methods of Application or Experimental Procedures : The specific polymer is poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]: [6,6]-phenylC71-butyric acid methyl ester . The 1,8-Dibromooctane is used as an additive in the preparation of this polymer .
  • Results or Outcomes : The resulting polymer finds application in the fabrication of organic photovoltaics (OPVs) . OPVs are a promising technology for solar energy conversion due to their light weight, flexibility, and potential for low-cost production.

Application in Vibrational Analysis

  • Summary of the Application : 1,8-Dibromooctane (1,8-DBO) is used in the field of vibrational analysis . This organic compound exists in liquid phase at ambient temperatures and has versatile synthetic applications . In its liquid phase, 1,8-DBO has been expected to exist in four most probable conformations, with all its carbon atoms in the same plane, having symmetries C 2h, C i, C 2 and C 1 .
  • Methods of Application or Experimental Procedures : A detailed vibrational analysis in terms of assignment of Fourier transform infrared (FT-IR) and Raman bands of this molecule using normal co-ordinate calculations has been done . A systematic set of symmetry co-ordinates has been constructed for this molecule and normal co-ordinate analysis is carried out using the computer program MOLVIB .
  • Results or Outcomes : The force-field transferred from already studied lower chain bromo-alkanes is subjected to refinement so as to fit the observed infrared and Raman frequencies with those of calculated ones . The potential energy distribution (PED) has also been calculated for each mode of vibration of the molecule for the assumed conformations .

Application in Synthesis of Nerve Agents

  • Summary of the Application : 1,8-Dibromooctane is used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) .
  • Results or Outcomes : The resulting compounds, EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide), are carbamate nerve agents .

Safety And Hazards

1,8-Dibromooctane is classified as a combustible liquid . It is advised to avoid contact with skin, eyes, and clothing. In case of contact, immediate medical assistance is recommended .

Future Directions

1,8-Dibromooctane has been used as an additive in the preparation of certain polymers, which find application in the fabrication of organic photovoltaics . This suggests potential future directions in the field of renewable energy. Additionally, a paper discusses the use of non-conjugated electrolytes, developed through the quaternization of diethylenetriamine derivatives with 1,8-dibromooctane, as low-cost, thickness-insensitive, and low-temperature processable electron transporting layers for organic solar cells .

properties

IUPAC Name

1,8-dibromooctane
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InChI

InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
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InChI Key

DKEGCUDAFWNSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16Br2
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DSSTOX Substance ID

DTXSID5063520
Record name 1,8-Dibromooctane
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Molecular Weight

272.02 g/mol
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Physical Description

Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS]
Record name 1,8-Dibromooctane
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Product Name

1,8-Dibromooctane

CAS RN

4549-32-0
Record name 1,8-Dibromooctane
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Record name Octane, 1,8-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
S Sarraute, I Mokbel, MFC Gomes, V Majer, H Delepine… - Chemosphere, 2006 - Elsevier
New data on the vapour pressures and aqueous solubility of 1,8-dichlorooctane and 1,8-dibromooctane are reported as a function of temperature between 20C and 80C and 1C and 40…
Number of citations: 35 www.sciencedirect.com
MS Mubarak, DG Peters - Journal of the Electrochemical Society, 1996 - iopscience.iop.org
In dimethylformamide containing tetramethylammonium perchlorate, cyclic voltammograms for the reduction of 1, 8‐dibromo‐and 1, 8‐diiodooctane and of 1, 10‐dibromo‐and 1, 10‐…
Number of citations: 12 iopscience.iop.org
D Singh, N Jaggi, N Singh - Indian Journal of Physics, 2010 - Springer
The organic compound 1,8-dibromooctane (1,8-DBO) exists in liquid phase at ambient temperatures and has versatile synthetic applications. In its liquid phase 1,8-DBO has been …
Number of citations: 4 link.springer.com
G Ungar, JL Feijoo, V Percec, R Yourd - Macromolecules, 1991 - ACS Publications
The copolyethers based on l, 2-bis (4-hydroxyphenyl) ethane (BPE) and a 1/1 molar ratio of 1, 8-dibromooctane and i, 12-dibromododecane [BPE-8/12 (l/l)] was characterized by a …
Number of citations: 67 pubs.acs.org
H Serrano-González, KDM Harris - Journal of Molecular Structure, 2000 - Elsevier
Structural properties of the solid inclusion compound formed between 1,8-dibromooctane and tri-ortho-thymotide (TOT) are reported. In contrast to the inclusion compounds formed …
Number of citations: 1 www.sciencedirect.com
G Ungar, JL Feijoo, V Percec, R Yourd - Macromolecules, 1991 - ACS Publications
Thesynthesis and characterization of copolyethers based on l, 2-bis (4-hydroxyphenyl) ethane (BPE) and a 1/1 molar ratio of 1, 10-dibromodecane with 1, 12-dibromododecane [BPE-10…
Number of citations: 35 pubs.acs.org
AJ de Oliveira, IT Souza, VB Bernardo… - …, 2019 - Wiley Online Library
The present work aimed to evaluate different conditions to perform monobromination reactions of α,ω‐diols using HBr. Three solvents were tested, toluene, isooctane, 1,2‐…
V Percec, Y Tsuda - Polymer Bulletin, 1990 - Springer
The synthesis and characterization of copolyethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE), 1,8-dibromooctane and each of the following three …
Number of citations: 12 link.springer.com
MS Jaćović, J Djonlagić, M Sepulchre… - Die …, 1988 - Wiley Online Library
Configurationally pure, high‐molecular‐weight poly(butylene maleate)s, poly(butylene fumarate)s, poly(octamethylene maleate)s, and poly(octamethylene fumarate)s were synthesized …
Number of citations: 19 onlinelibrary.wiley.com
D Obels, M Lievenbrück, H Ritter - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
The double alkylation of N-vinylpyrrolidone (N-VP) with 1, 8-dibromooctane yields paraffin-like oligomeric chains bearing polymerizable vinyl moieties. These oligomers were radically …
Number of citations: 2 www.beilstein-journals.org

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